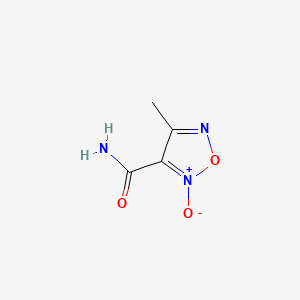
4-methyl-2-oxido-1,2,5-oxadiazol-2-ium-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methyl-2-oxido-1,2,5-oxadiazol-2-ium-3-carboxamide is a chemical compound with the molecular formula C4H5N3O3 and a molecular weight of 143.1008 g/mol . It is also known by several other names, including 3-carbamoyl-4-methyl-1,2,5-oxadiazol-2-ium-2-olate and 3-methylfuroxan-4-carboxamide . This compound belongs to the class of oxadiazoles, which are five-membered heterocyclic compounds containing an oxygen and two nitrogen atoms .
Méthodes De Préparation
The synthesis of 4-methyl-2-oxido-1,2,5-oxadiazol-2-ium-3-carboxamide involves several steps. One common method is the reaction of 4-methyl-1,2,5-oxadiazole with appropriate reagents to introduce the carboxamide group. The reaction conditions typically involve the use of solvents such as dichloromethane or acetonitrile and catalysts like triethylamine . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
4-methyl-2-oxido-1,2,5-oxadiazol-2-ium-3-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenating agents for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives .
Applications De Recherche Scientifique
4-methyl-2-oxido-1,2,5-oxadiazol-2-ium-3-carboxamide has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it has been studied for its potential antimicrobial and antiviral properties . In medicine, it is being investigated for its potential use as a therapeutic agent for various diseases . In industry, it is used in the development of new materials with specific properties .
Mécanisme D'action
The mechanism of action of 4-methyl-2-oxido-1,2,5-oxadiazol-2-ium-3-carboxamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors involved in key biological processes . This binding can lead to the inhibition or activation of these targets, resulting in the modulation of various cellular functions . The exact molecular targets and pathways involved may vary depending on the specific application of the compound .
Comparaison Avec Des Composés Similaires
4-methyl-2-oxido-1,2,5-oxadiazol-2-ium-3-carboxamide can be compared with other similar compounds, such as 1,2,4-oxadiazoles and 1,3,4-oxadiazoles . These compounds share the oxadiazole scaffold but differ in the position of the nitrogen and oxygen atoms within the ring . The unique structure of this compound gives it distinct chemical and biological properties, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
37895-45-7 |
|---|---|
Formule moléculaire |
C4H5N3O3 |
Poids moléculaire |
143.1 g/mol |
Nom IUPAC |
4-methyl-2-oxido-1,2,5-oxadiazol-2-ium-3-carboxamide |
InChI |
InChI=1S/C4H5N3O3/c1-2-3(4(5)8)7(9)10-6-2/h1H3,(H2,5,8) |
Clé InChI |
YCIQUDDZPRNRMY-UHFFFAOYSA-N |
SMILES |
CC1=NO[N+](=C1C(=O)N)[O-] |
SMILES canonique |
CC1=NO[N+](=C1C(=O)N)[O-] |
| 37895-45-7 | |
Synonymes |
3-methylfuroxan-4-carboxamide 3-MFOC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


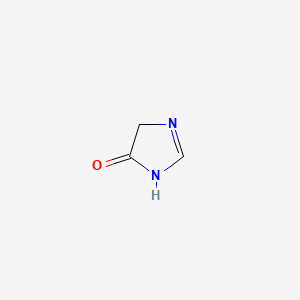

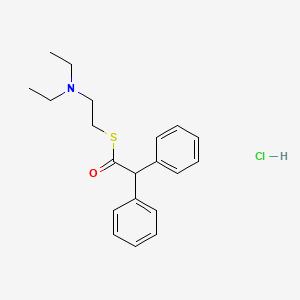

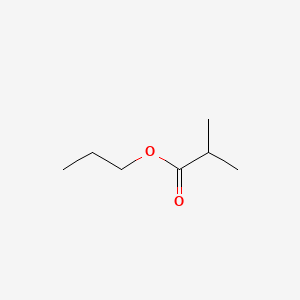

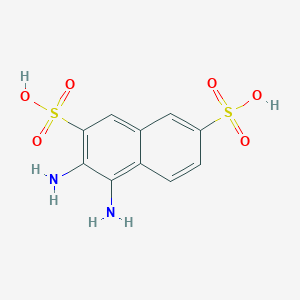

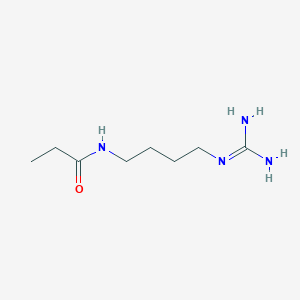
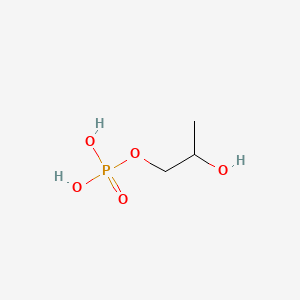
![2-[[(5S,6S)-1,6,9,14-tetrahydroxy-5-[(2S,3R,4S,5S,6R)-3-hydroxy-6-methyl-5-(methylamino)-4-[(2S,3R,4S,5R)-3,4,5-trihydroxytetrahydropyran-2-yl]oxy-tetrahydropyran-2-yl]oxy-11-methoxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carbonyl]amino]propanoic acid](/img/structure/B1212972.png)



